molecular formula C25H26N2O5S B11632163 Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate

Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate

Cat. No.: B11632163
M. Wt: 466.6 g/mol
InChI Key: ALSGRCCFGHFDTB-UHFFFAOYSA-N
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Description

ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common synthetic route involves the reaction of enaminones with heteroamines, followed by coupling with diazonium salts . The reaction conditions often include the use of pyridine as a solvent and specific temperature controls to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H26N2O5S/c1-5-31-25(30)21-17(4)22(23(29)26-19-13-15(2)11-12-16(19)3)33-24(21)27-20(28)14-32-18-9-7-6-8-10-18/h6-13H,5,14H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

ALSGRCCFGHFDTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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